Cas no 483966-93-4 (1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid)

1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid structure
483966-93-4 structure
商品名:1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid
CAS番号:483966-93-4
MF:C24H31NO4
メガワット:397.507247209549
CID:6235905
PubChem ID:16807163

1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid 化学的及び物理的性質

名前と識別子

    • 1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid
    • 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate
    • benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
    • 483966-93-4
    • AKOS002316071
    • VU0128220-3
    • 1-(PIPERIDIN-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL; BENZOIC ACID
    • AKOS016323760
    • F1345-0583
    • インチ: 1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9)
    • InChIKey: WSXQUFWNJRWLDW-UHFFFAOYSA-N
    • ほほえんだ: OC(COC1C=CC=CC=1CC=C)CN1CCCCC1.OC(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 397.22530847g/mol
  • どういたいしつりょう: 397.22530847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 380
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70Ų

1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1345-0583-20μmol
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1345-0583-2μmol
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1345-0583-30mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F1345-0583-50mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F1345-0583-5μmol
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1345-0583-10μmol
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F1345-0583-5mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1345-0583-4mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F1345-0583-15mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1345-0583-2mg
1-(piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol; benzoic acid
483966-93-4 90%+
2mg
$88.5 2023-05-17

1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid 関連文献

1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 483966-93-4 and Product Name: 1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid

The compound with the CAS number 483966-93-4 and the product name 1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both piperidine and phenoxypropyl moieties in its framework suggests a high degree of functional flexibility, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate heterocyclic structures, such as piperidine, to enhance bioavailability and binding affinity. The piperidin-1-yl group in this compound is particularly noteworthy, as it is known to improve metabolic stability and oral bioavailability. This feature is crucial for the design of next-generation therapeutics that must withstand the rigors of metabolic pathways while maintaining efficacy.

The benzoic acid moiety in the compound adds another layer of complexity, offering potential for interactions with various biological targets. Benzoic acid derivatives are well-documented for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The combination of these structural elements in 1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid opens up avenues for developing drugs that could address multiple therapeutic areas simultaneously.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The unique scaffold of this compound aligns with the growing trend toward polypharmacological agents that can modulate multiple disease pathways. For instance, research has shown that compounds containing both piperidine and phenoxypropyl groups exhibit enhanced binding affinity to certain enzymes and receptors involved in neurological disorders. This observation underscores the potential of 1-(piperidin-1-yl)-3-2-(prop-2-en-1-yl)phenoxypropan-2-ol; benzoic acid as a lead compound for further medicinal chemistry optimization.

The propenyl group in the compound's structure also contributes to its overall pharmacological profile. Propenyl-substituted molecules are known to exhibit favorable pharmacokinetic properties, including improved solubility and reduced clearance rates. These characteristics are particularly advantageous for oral formulations, where rapid absorption and sustained release are critical for therapeutic efficacy. The integration of this moiety into the molecular framework of 1-(piperidin-1-yl)-3-2-(propenyl)phenoxypropanol; benzoic acid suggests a well-thought-out design aimed at maximizing bioavailability and therapeutic impact.

Advances in computational chemistry have further accelerated the discovery process for novel compounds like this one. Molecular modeling techniques have enabled researchers to predict binding affinities and interactions with biological targets with unprecedented accuracy. By leveraging these tools, scientists can rapidly screen large libraries of compounds and identify promising candidates for experimental validation. The structural features of 1-(piperidin; benzoic acid) make it an attractive candidate for such virtual screening efforts.

In conclusion, the compound with CAS No. 48396693 is a testament to the ingenuity of modern pharmaceutical chemistry. Its unique combination of functional groups positions it as a versatile tool for drug development across multiple therapeutic domains. As research continues to uncover new applications for this molecule, it is likely that we will see further refinements and derivatives emerge from academic and industrial laboratories alike.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.